(9R,10R,12Z,15Z)-9,10-dihydroxyoctadeca-12,15-dienoic acid
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Overview
Description
(9R,10R,12Z,15Z)-9,10-dihydroxyoctadeca-12,15-dienoic acid is a hydroxylated fatty acid derivative. It is characterized by the presence of two hydroxyl groups at the 9th and 10th carbon positions and conjugated double bonds at the 12th and 15th positions. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R,10R,12Z,15Z)-9,10-dihydroxyoctadeca-12,15-dienoic acid typically involves the hydroxylation of linoleic acid. One common method is the enzymatic oxidation of linoleic acid using lipoxygenases, followed by reduction to yield the dihydroxy derivative. The reaction conditions often include controlled temperature and pH to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing microbial or plant-based systems to produce the desired hydroxylated fatty acid. These methods can be scaled up to meet commercial demands, ensuring a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
(9R,10R,12Z,15Z)-9,10-dihydroxyoctadeca-12,15-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form keto derivatives.
Reduction: The double bonds can be reduced to yield saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Acidic or basic catalysts are often used to facilitate esterification or etherification reactions.
Major Products Formed
Oxidation: Keto derivatives such as 9,10-dioxooctadeca-12,15-dienoic acid.
Reduction: Saturated derivatives like 9,10-dihydroxyoctadecanoic acid.
Substitution: Ester or ether derivatives depending on the substituent introduced.
Scientific Research Applications
(9R,10R,12Z,15Z)-9,10-dihydroxyoctadeca-12,15-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as an additive in various formulations.
Mechanism of Action
The biological effects of (9R,10R,12Z,15Z)-9,10-dihydroxyoctadeca-12,15-dienoic acid are mediated through its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and influence signaling pathways related to inflammation and cell proliferation. The exact mechanism of action may vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
(9R,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid: A hydroperoxy derivative with similar structural features.
(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid: An enantiomer with different stereochemistry at the 9th carbon.
Uniqueness
(9R,10R,12Z,15Z)-9,10-dihydroxyoctadeca-12,15-dienoic acid is unique due to its specific hydroxylation pattern and the presence of conjugated double bonds. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H32O4 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
(9R,10R,12Z,15Z)-9,10-dihydroxyoctadeca-12,15-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h3-4,7,10,16-17,19-20H,2,5-6,8-9,11-15H2,1H3,(H,21,22)/b4-3-,10-7-/t16-,17-/m1/s1 |
InChI Key |
QRHSEDZBZMZPOA-VLHUJMHNSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@H]([C@@H](CCCCCCCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC(C(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
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